molecular formula C8H13N3O3 B12918574 2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one CAS No. 88459-69-2

2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one

Cat. No.: B12918574
CAS No.: 88459-69-2
M. Wt: 199.21 g/mol
InChI Key: SKMJSWZWAIVDNE-UHFFFAOYSA-N
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Description

2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one is a chemical compound built on a pyrimidine scaffold, a core structure of significant interest in medicinal and pharmaceutical chemistry. Pyrimidine derivatives are recognized as key building blocks for a wide range of bioactive molecules and are known to exhibit diverse biological activities. Researchers value this heterocyclic compound as a potential intermediate or precursor in synthetic organic chemistry. It can be utilized in the design and synthesis of more complex molecules for various research applications, including the development of novel therapeutic agents. Related pyrimidine analogs have been studied for their anti-tumor activities against various cancer cell lines, such as human liver cancer and fibrosarcoma, as demonstrated by compounds like [1,2,4]triazolo[1,5-a]pyrimidines . Other research into nitrogen-containing heterocycles like quinolines and pyrimidines highlights their relevance in creating substances with potential antimicrobial, anti-inflammatory, and antioxidant properties . The specific mechanism of action for this compound is dependent on the final research application and would require empirical determination. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

88459-69-2

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

2-amino-5-(3-hydroxypropoxymethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O3/c9-8-10-4-6(7(13)11-8)5-14-3-1-2-12/h4,12H,1-3,5H2,(H3,9,10,11,13)

InChI Key

SKMJSWZWAIVDNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=N1)N)COCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-((3-hydroxypropoxy)methyl)pyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-hydroxypyrimidine with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-((3-hydroxypropoxy)methyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidin-4-one core can be reduced to form dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-Amino-5-((3-hydroxypropoxy)methyl)pyrimidin-4(1H)-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-((3-hydroxypropoxy)methyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Pyrimidinone Derivatives

Compound Name Substituent at 5-Position Core Structure Key Functional Groups Source
This compound (Target) 3-Hydroxypropoxymethyl Pyrimidinone Ether, hydroxyl N/A
2-Amino-5-[(4-fluorophenyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one 4-Fluorophenylsulfanyl Thieno[2,3-d]pyrimidinone Sulfanyl, fluorine
2-Amino-5-(β-d-glucopyranosyl)pyrimidin-4(3H)-one β-d-Glucopyranosyl Pyrimidinone Sugar moiety, hydroxyls
2-Amino-5-(2,6-dimethoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-one 2,6-Dimethoxyphenyl Furo[2,3-d]pyrimidinone Methoxy, aromatic
2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one 4-Hydroxy-3,5-dimethoxybenzyl Pyrimidinone Benzyl, hydroxyl, methoxy

Key Observations :

  • The target compound lacks fused aromatic rings (e.g., thieno or furo systems in and ), reducing steric bulk but limiting π-π stacking interactions.
  • Substituents like sulfanyl () or benzyl () groups confer distinct electronic and steric effects, influencing reactivity and binding to biological targets.

Physicochemical Properties

Table 2: Comparative Physical Data

Compound Name Melting Point (°C) Yield (%) Solubility Trends Source
Target Compound Not Reported Not Reported Likely hydrophilic due to hydroxyl N/A
2-Amino-5-[(4-fluorophenyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one >300 59 Poor in water, soluble in DMSO
2-Amino-5-(β-d-glucopyranosyl)pyrimidin-4(3H)-one Not Reported 43 High water solubility
2-Amino-5-(2,6-dimethoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-one 260 48 Moderate in polar solvents

Key Observations :

  • The target compound is expected to exhibit higher aqueous solubility than sulfanyl- or aryl-substituted derivatives () due to its hydroxyl group.
  • Glycosylated analogs () demonstrate superior solubility, emphasizing the role of sugar moieties in hydrophilicity.

Key Observations :

  • The target compound’s 3-hydroxypropoxy group may enable interactions with polar enzyme pockets, similar to glucopyranosyl derivatives ().
  • Sulfanyl-substituted compounds () show potent enzyme inhibition, suggesting that electron-withdrawing groups enhance binding to DHFR.

Biological Activity

2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is structurally related to other biologically active pyrimidines, which have been studied for their roles in various therapeutic applications, including antimicrobial and anticancer activities. Understanding the biological activity of this compound involves exploring its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₁₃N₃O₃
  • Molecular Weight : 183.21 g/mol
  • CAS Number : Not specifically listed but can be cross-referenced with related compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : This compound may act as an inhibitor of certain enzymes involved in nucleotide metabolism, potentially affecting cellular proliferation and survival.
  • Antimicrobial Activity : Similar pyrimidine derivatives have shown significant antimicrobial properties against various bacterial strains, suggesting a potential for this compound in treating infections.
  • Anticancer Properties : Preliminary studies indicate that related compounds exhibit cytotoxic effects on cancer cell lines, warranting further investigation into the potential anticancer effects of this specific pyrimidine derivative.

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of various pyrimidine derivatives. For instance, studies have shown that certain structural modifications can enhance the efficacy against pathogens like Escherichia coli and Staphylococcus aureus. The specific activity of this compound against these organisms remains to be fully characterized.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Example AE. coli0.5 μg/mL
Example BS. aureus1.0 μg/mL
This compoundTBD

Anticancer Activity

In vitro studies on related pyrimidine compounds have indicated significant cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231), cervical (HeLa), and liver (HepG2) cancer cells. The introduction of hydroxypropyl groups has been associated with enhanced bioactivity.

Cell LineIC50 Value (μM)Reference
MDA-MB-231TBD
HeLaTBD
HepG2TBD

Study 1: Anticancer Activity Evaluation

In a recent study evaluating the anticancer properties of structurally similar compounds, it was found that modifications at the 5-position of the pyrimidine ring significantly affected cytotoxicity. Compounds with hydrophilic substituents showed improved activity against MDA-MB-231 cells compared to their non-substituted counterparts.

Study 2: Enzyme Inhibition Assays

Another investigation focused on the enzyme inhibition profile of various pyrimidine derivatives, noting that those with hydroxyl substitutions exhibited greater inhibitory effects on key metabolic enzymes involved in nucleic acid synthesis.

Q & A

Q. How can researchers assess the metabolic stability of this compound in preclinical models?

  • Methodological Answer : Conduct microsomal stability assays using liver microsomes (human/rat) incubated with NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

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